molecular formula C14H12FNO3 B121472 (R)-Flumequine CAS No. 215178-95-3

(R)-Flumequine

Cat. No.: B121472
CAS No.: 215178-95-3
M. Wt: 261.25 g/mol
InChI Key: DPSPPJIUMHPXMA-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Flumequine (CAS 215178-95-3) is a single enantiomer of the first-generation fluoroquinolone antibiotic, Flumequine. This compound is offered for research purposes to investigate the specific biological activity and pharmacokinetic properties associated with the (R)-configuration. Flumequine itself is historically significant as the first quinolone antibiotic to incorporate a fluorine atom, a feature that became a hallmark of the subsequent fluoroquinolone class and enhanced its antibacterial potency and spectrum, particularly against Gram-negative bacteria . The primary mechanism of action of this compound, characteristic of its class, involves the inhibition of bacterial DNA replication. It specifically targets two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV . By binding to the A subunit of DNA gyrase, it prevents the introduction of negative supercoils into DNA, an essential process for replication and transcription. Concurrently, its inhibition of topoisomerase IV disrupts the separation of interlinked daughter chromosomes, thereby halting bacterial cell division . This bactericidal action is concentration-dependent . The research value of this compound is particularly rooted in its chirality . Early racemic flumequine demonstrated that one enantiomer was significantly more potent than the other, a common trait in this drug class . Providing the isolated (R)-enantiomer allows researchers to conduct precise studies on stereospecific interactions with bacterial enzyme targets, potentially leading to a deeper understanding of structure-activity relationships (SAR). This makes it a valuable tool for biochemical and microbiological research, especially in the study of antibiotic mechanisms and resistance patterns. Important Notice: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals. It is not for personal use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(12R)-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSPPJIUMHPXMA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215178-95-3
Record name Flumequine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215178953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUMEQUINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ67033LRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Enantioselective Synthesis and Impurity Characterization of R Flumequine

Methodologies for Asymmetric Synthesis of Chiral Quinolones

The synthesis of chiral quinolones, the structural core of (R)-Flumequine, has been approached through various innovative catalytic methods. These strategies aim to control the stereochemistry at the chiral center, leading to the desired enantiomer with high purity.

Organocatalytic Approaches to Chiral Nitroalkane Preparation

A key strategy in the synthesis of chiral molecules involves the preparation of chiral nitroalkanes as versatile intermediates. mdpi.com Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in this endeavor, offering mild reaction conditions and high enantioselectivity. unimi.it

The catalytic enantioselective reduction of β,β-disubstituted nitroalkenes is a direct and efficient method for producing chiral nitroalkanes. mdpi.com This transformation has been successfully achieved using various catalytic systems, including bio-, metal-, and organo-catalytic methods. mdpi.com A significant advancement in this area is the development of a universal organocatalyst that demonstrates broad substrate generality, capable of reducing various classes of nitroalkenes with high yields and enantioselectivities. organic-chemistry.orgnih.gov Hantzsch esters are commonly employed as the hydrogen source in these reductions. mdpi.comorganic-chemistry.orgrsc.org The resulting enantioenriched β-chiral nitroalkanes are valuable precursors for the synthesis of complex molecules. organic-chemistry.orgnih.gov

Researchers have developed a new organocatalyst, AmA 7·HNTf2, which has shown remarkable performance in the enantioselective reduction of nitroalkenes, surpassing many existing metal and organocatalysts. organic-chemistry.org This catalyst has enabled the efficient synthesis of enantioenriched β-chiral nitroalkanes, which are crucial for developing peptidomimetics and therapeutics. organic-chemistry.org

Thiourea-based bifunctional catalysts have proven to be highly effective in the enantioselective reduction of β,β-disubstituted nitroalkenes. organic-chemistry.orgunimi.it These catalysts operate through hydrogen bonding interactions with the nitroalkene, activating it for reduction by a Hantzsch ester. organic-chemistry.org Jacobsen-type thiourea (B124793) catalysts, for instance, have achieved excellent enantioselectivity (up to 98% ee) and high yields in the transfer hydrogenation of these substrates. organic-chemistry.org The geometry of the nitroalkene can significantly influence the enantioselectivity of the reaction. organic-chemistry.org

Besides thioureas, other organocatalysts like chiral Brønsted acids have also been utilized. researchgate.net Furthermore, bifunctional amino-thiourea catalysts derived from cyclohexyldiamine have been employed in the organocatalytic asymmetric Mannich reaction to produce 3,3-disubstituted-3,4-dihydro-2-quinolones with high enantio- and good diastereoselectivities. rsc.org

Catalytic Enantioselective Reduction of β,β-Disubstituted Nitroalkenes

Heterobimetallic Complex-Catalyzed Hydrogenation Strategies

Transition-metal catalyzed asymmetric hydrogenation represents a highly efficient and atom-economical approach to chiral quinolones. nih.govajchem-b.com Ruthenium, rhodium, and iridium complexes with chiral ligands have been extensively studied for this purpose. nih.govajchem-b.com For instance, chiral cationic Ru-diamine complexes have been shown to be highly effective for the asymmetric hydrogenation of quinolines in water, a green solvent. rsc.org This method was successfully applied to the large-scale synthesis of a key intermediate for (S)-flumequine with 98% enantiomeric excess. rsc.org

Iridium complexes, particularly those with chiral diphosphine ligands like (R)-MeO-BIPHEP, have demonstrated high yields and enantioselectivities in the hydrogenation of quinolines. ajchem-b.com The combination of a Brønsted acid with a thiourea-diphosphine-transition metal catalyst system has also been developed for the asymmetric hydrogenation of various substrates, including quinolones, with high activity and excellent enantioselectivity. nih.gov

A notable development is a gold(I)/chiral scandium(III) bimetallic catalytic system. This system facilitates an asymmetric hetero-Diels–Alder reaction of in-situ generated isochromene and ortho-quinonemethide, producing a range of tetracyclic isochroman (B46142) frameworks with good yields and excellent stereoselectivity (up to 95% ee). researchgate.netnih.gov

Biomimetic Catalytic Systems for Enantioselective Transformations

Nature often provides inspiration for the development of novel catalytic systems. Biomimetic approaches aim to replicate the high selectivity and efficiency of enzymes. In the context of quinolone synthesis, a biomimetic hydroxylation approach has been developed using a manganese porphyrin catalyst. rsc.org This system, inspired by cytochrome P450, achieves high enantioselectivity in the oxygenation of quinolone analogues by utilizing a remote hydrogen bonding motif. rsc.org This strategy alters the site-selectivity of the reaction, favoring a more accessible position and yielding hydroxylated products with excellent enantioselectivity (80–99% ee). rsc.org

Another biomimetic strategy involves mimicking the biosynthetic pathway of natural products. For instance, the synthesis of furoerioaustralasine, a complex natural product, was achieved through a biomimetic approach involving a key stereospecific intramolecular ring opening of an epoxide. acs.org

Development and Optimization of Synthetic Pathways for this compound

The practical synthesis of this compound requires the development of efficient and scalable synthetic routes. A key intermediate in the synthesis of flumequine (B1672881) is 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. rsc.org The resolution of this intermediate is a critical step in obtaining the desired enantiomer. researchgate.net Asymmetric hydrogenation of the corresponding quinoline (B57606) using chiral cationic Ru-diamine complexes in water has proven to be a highly effective and environmentally friendly method for producing the (S)-enantiomer of this intermediate with high enantiomeric excess. rsc.org

The optimization of synthetic pathways also involves the careful selection of catalysts and reaction conditions to maximize yield and enantioselectivity. For example, in the palladium-catalyzed synthesis of quinolin-2(1H)-ones, the choice of ligand and base is crucial for achieving high yields. mdpi.com Similarly, in the organocatalytic reduction of nitroalkenes, the structure of the thiourea catalyst significantly impacts the enantioselectivity of the reaction. nih.gov

Stereochemical Purity Assessment and Control in Synthesis

The production of enantiomerically pure compounds is a significant challenge in synthetic chemistry. ub.edu For chiral drugs like Flumequine, ensuring the stereochemical purity of a single enantiomer, such as this compound, is a critical quality attribute. Various analytical techniques are employed to assess and control the enantiomeric excess during and after synthesis.

Regulatory guidelines emphasize the need for enantioselective tests for both identity and purity of a drug substance. canada.ca While optical rotation can be used for identification, a second, validated enantioselective analytical procedure is necessary to establish enantiomeric purity. canada.ca High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for the separation and quantification of enantiomers. oup.com

Several polysaccharide-based CSPs have demonstrated effectiveness in resolving Flumequine enantiomers. For instance, studies have shown that Chiralcel® OD-H and Chiralpak® IA columns can achieve high-resolution separation of Flumequine enantiomers. oup.com The choice of mobile phase, including the use of organic additives, significantly influences the separation efficiency. oup.com For example, baseline separation with good resolution has been achieved using methanol, ethanol, and acetonitrile (B52724) as mobile phases. oup.com

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents or chiral derivatizing agents, is another valuable tool for determining enantiomeric purity. canada.ca This technique relies on inducing non-equivalence in the NMR signals of the protons of the two enantiomers, allowing for their differentiation and quantification.

Control of stereochemical purity begins with the synthetic strategy. Enantioselective synthesis aims to produce a single enantiomer preferentially. ub.edu This can be achieved through various methods, including the use of chiral catalysts or auxiliaries that direct the reaction towards the desired stereoisomer. ub.eduresearchgate.net For instance, organocatalytic transfer hydrogenation and hydrosilylation reactions represent modern strategies for the asymmetric synthesis of chiral molecules. researchgate.net The development of methods for the stereoselective synthesis of heterocyclic enantiomers, such as quinolones, is an active area of research. google.com

During the manufacturing process, it is crucial to set limits for the unwanted enantiomer (in this case, (S)-Flumequine), which is considered a stereochemical impurity. These limits should be justified based on the levels of the impurity present in the batches used in preclinical and clinical studies. canada.ca

Table 1: Methods for Stereochemical Purity Assessment

Analytical MethodPrincipleApplication to this compound
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation and quantification of (R)- and (S)-Flumequine using polysaccharide-based columns. oup.com
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral compound.Used for identity testing of this compound. canada.ca
Chiral NMR Use of chiral additives to induce diastereomeric environments, leading to distinct NMR signals for each enantiomer.Determination of enantiomeric purity. canada.ca

Characterization of Synthesis-Related Impurities and their Toxicological Profiles

Impurities in a drug substance can originate from various sources, including raw materials, intermediates, by-products of side reactions, and degradation products. medwinpublishers.comeuropa.eu The identification, characterization, and control of these impurities are essential to ensure the safety and efficacy of the final pharmaceutical product.

Regulatory bodies require a comprehensive summary of actual and potential impurities that are most likely to arise during the synthesis, purification, and storage of a new drug substance. europa.euich.org This summary should be based on a scientific understanding of the chemical reactions involved in the manufacturing process. europa.eu

For Flumequine, several synthesis-related impurities have been identified. These are often classified as organic impurities and can include starting materials, by-products, and intermediates. europa.eusynzeal.com Pharmaceutical reference standards for known Flumequine impurities are available to aid in their identification and quantification during quality control testing. pharmaffiliates.comsynzeal.comedqm.eu

The process of impurity profiling involves the use of various analytical techniques to detect and characterize impurities. medwinpublishers.com Once an impurity is identified, its potential toxicological impact must be assessed. This is particularly important for impurities that are not present or are present at significantly lower levels in the batches of the drug substance used in safety and clinical studies. europa.eu

The toxicological profile of an impurity determines whether it is considered a "qualified" impurity. An impurity is considered qualified if its level in the drug substance is at or below the level present in batches used for safety studies. If a new impurity appears or an existing impurity exceeds its qualified level, further toxicological evaluation may be necessary. europa.eu

While specific toxicological data for all potential this compound synthesis impurities are not extensively published in readily available literature, general principles of toxicology are applied. The toxicological concern of an impurity is evaluated based on its chemical structure and known data for structurally related compounds. europa.eu For instance, some impurities may be known to have low toxicity, while others may be of known toxicological concern. europa.eu The toxicity of Flumequine itself has been studied in various organisms, providing a baseline for comparison. mdpi.com

The main metabolites of Flumequine identified in environmental studies include decarboxylated and dihydroxylated products. nih.gov While these are metabolites, their formation can provide insights into potential degradation pathways and related impurities that might arise during synthesis or storage.

Table 2: Known Impurities of Flumequine

Impurity NameCAS NumberMolecular FormulaMolecular WeightSource
Flumequine EP Impurity A42835-34-7C14H13NO3243.3 synzeal.com
Flumequine EP Impurity BN/AC16H16FNO3289.3 pharmaffiliates.comsynzeal.com
Flumequine Impurity 142835-89-2C10H12FN165.2 synzeal.com
Flumequine Impurity 21128-61-6C10H8FN161.2 synzeal.com

Molecular Mechanisms of Action and Stereoselectivity in Antibacterial Activity

Stereochemical Influence on DNA Gyrase and Topoisomerase Inhibition

The stereochemical configuration at the chiral carbon of flumequine (B1672881) directly influences the molecule's ability to inhibit DNA gyrase and topoisomerase IV. The precise three-dimensional orientation of the substituents around the chiral center dictates the molecule's binding affinity to the enzyme-DNA complex. nih.gov The key event in quinolone action is the stabilization of a ternary complex involving the drug, the enzyme, and the cleaved DNA. nih.gov The more active enantiomer is the one that can form more stable or more numerous points of contact—such as hydrogen bonds and hydrophobic or π-π stacking interactions—within the binding pocket. researchgate.netresearchgate.net This stronger interaction more effectively prevents the enzyme from resealing the DNA break, thereby enhancing the inhibitory effect. agriculturejournals.cz While eukaryotic cells also have a type II topoisomerase, flumequine shows selectivity for the bacterial enzymes, which is a key aspect of its safety profile. nih.govagriculturejournals.cz

Concentration-Effect Relationships of (R)-Flumequine Enantiomers

The difference in potency between the flumequine enantiomers is quantified through microbiological assays that determine the minimum concentrations required to inhibit or kill bacteria.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. While it is established that flumequine enantiomers have different activities, detailed side-by-side comparative MIC data for the purified (R) and (S) enantiomers against a wide range of bacteria is not extensively documented in publicly available literature. However, the MIC values for racemic flumequine (a 1:1 mixture of R and S enantiomers) have been determined for various pathogens and serve as a reference.

Table 1: Reported MIC Values for Racemic Flumequine Against Various Bacteria

Bacterial Species MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Aeromonas salmonicida 0.06 - 32 selleckchem.comglpbio.com - -
Brachyspira hyodysenteriae 6.25 - 200 caymanchem.com 50 glpbio.com 100 glpbio.com
Escherichia coli 1 - 100 caymanchem.com - -
Staphylococcus aureus 1 - 100 caymanchem.com - -
Pseudomonas aeruginosa 1 - 100 caymanchem.com - -
Klebsiella pneumoniae 1 - 100 caymanchem.com - -

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Given the principle of stereoselectivity, the MIC of the more active enantiomer (the eutomer) would be lower than that of the racemate, while the MIC of the less active enantiomer (the distomer) would be higher.

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibiotic required to kill a particular bacterium. Similar to the MIC data, specific comparative MBC values for the individual (R) and (S) enantiomers are not widely reported. The MBC for racemic flumequine against Brachyspira hyodysenteriae has been determined, providing a baseline for its bactericidal potential.

Table 2: Reported MBC Values for Racemic Flumequine

Bacterial Species MBC₅₀ (µg/mL) MBC₉₀ (µg/mL)
Brachyspira hyodysenteriae 50 glpbio.com 200 glpbio.com

MBC₅₀ and MBC₉₀ represent the concentrations required to kill 50% and 90% of isolates, respectively.

Comparative Minimum Inhibitory Concentration (MIC) Determinations for Enantiomers

Impact of Enantiomerism on Bactericidal Versus Bacteriostatic Activity

The activity of fluoroquinolones can be described as concentration-dependent. patsnap.com At concentrations near the MIC, they may only inhibit bacterial growth (bacteriostatic effect), whereas at higher concentrations, they become bactericidal by causing an accumulation of lethal double-strand DNA breaks. researchgate.net The distinction between bacteriostatic and bactericidal activity is often characterized by the ratio of MBC to MIC. An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.

Enantiomerism directly impacts this relationship. The enantiomer with a lower MIC will reach bactericidal concentrations more readily. For example, if the (S)-enantiomer were 10 times more potent (had a 10-fold lower MIC) than the (R)-enantiomer, it would exert a bactericidal effect at a much lower concentration. ptfarm.pl Therefore, the stereochemistry of flumequine is a critical factor in determining whether its effect is primarily bactericidal or bacteriostatic at a given dose.

Insights from Computational Modeling of Enantiomeric Binding

Computational modeling techniques, such as molecular docking, provide valuable insights into the molecular basis of chiral recognition. researchgate.netresearchgate.net These studies simulate the binding of different enantiomers to a chiral target, calculating the binding affinity or energy for each interaction.

Modeling studies of flumequine enantiomers have been performed to understand their separation on chiral chromatography columns, which serve as an analogue for chiral biological targets. researchgate.net These simulations reveal that the differential binding is governed by forces such as hydrogen bonding and π-π interactions. researchgate.net One study calculated the binding affinities for flumequine enantiomers, finding a discernible difference between the R- and S-forms, with binding energies of -2.30 kcal/mol and -2.40 kcal/mol, respectively. researchgate.net Although this specific study did not model the interaction with DNA gyrase directly, it confirms that the stereochemistry leads to measurable differences in binding energy. Such differences, when applied to the enzyme's binding pocket, explain the observed enantioselectivity in antibacterial activity. The enantiomer that achieves a lower energy (more stable) conformation within the active site is the one that binds more strongly and exhibits greater inhibitory potency. researchgate.net

Pharmacokinetic and Pharmacodynamic Pk/pd Investigations of R Flumequine Enantiomers

Enantioselective Absorption and Distribution Mechanisms

The absorption and distribution of flumequine (B1672881) enantiomers are subject to stereoselectivity, leading to different plasma concentrations and tissue availability for the (R)- and (S)-forms. While the absorption of some chiral drugs can be non-stereoselective, their distribution is often enantiomer-dependent. nih.gov This is because the binding of drugs to plasma proteins and their subsequent movement into tissues can be a stereospecific process. nih.govsemanticscholar.org

Research in aquatic species has provided direct evidence of this phenomenon. In a study involving red sea bream administered flumequine, the plasma concentration of S-(-)-flumequine was consistently higher than that of R-(+)-flumequine. nih.gov This suggests either differential absorption or a difference in the rate of distribution and elimination between the two enantiomers. nih.gov Although fluoroquinolones generally exhibit good tissue penetration, enhanced by the presence of a fluorine atom, the stereoselective nature of protein binding and tissue distribution can influence the concentration of the free, active drug at the site of infection. scispace.comalaska.edumdpi.com The binding equilibrium between bound and free molecules is critical, as only the unbound drug is able to exert its therapeutic effect. nih.gov

Chiral Metabolism Pathways and Metabolite Identification

Metabolism is a key pharmacokinetic event where enantioselectivity is frequently observed, as metabolic enzymes can preferentially bind to and transform one enantiomer over the other. semanticscholar.org For flumequine, the primary metabolic pathway involves hydroxylation to form 7-hydroxyflumequine (B1201886). researchgate.netfao.org This metabolite is itself chiral, possessing two chiral centers, which results in the formation of four possible enantiomers, adding a layer of complexity to its analysis and pharmacological assessment. researchgate.net

Studies indicate that flumequine metabolism is stereoselective. In environmental systems, which can model biological transformation, R-(+)-flumequine was found to be preferentially transformed. nih.govnih.gov In addition to hydroxylation, other identified metabolites in sediment include decarboxylate and dihydroxylation products. nih.govresearchgate.net In calves, an unidentified metabolite, designated m1, was found to be the major metabolite in the liver 24 hours post-administration. fao.orgfao.org The primary metabolites, flumequine and 7-hydroxyflumequine, are further processed through conjugation with glucuronic acid before excretion. fao.org

Identified Metabolites of Flumequine
Metabolite NameMetabolic PathwayNotesSource
7-HydroxyflumequineHydroxylationPrimary metabolite; contains two chiral centers, resulting in four enantiomers. researchgate.netfao.org
Glucuronide ConjugatesGlucuronidationConjugated forms of flumequine and 7-hydroxyflumequine prepared for excretion. fao.orgfao.org
Decarboxylate ProductsDecarboxylationIdentified in sediment transformation studies. nih.govresearchgate.net
Dihydroxylation ProductsDihydroxylationIdentified in sediment transformation studies. nih.govresearchgate.net
Metabolite m1UnknownMajor metabolite in calf liver at later time points; structure not determined. fao.orgfao.org

Stereoselective Excretion Profiles of (R)-Flumequine and its Metabolites

The elimination of flumequine and its metabolites from the body is also a stereoselective process. The drug is primarily excreted in the urine and feces as glucuronide conjugates of the parent compound and its main metabolite, 7-hydroxyflumequine. fao.orgfao.org

Differences in the elimination rates of the enantiomers have been quantified. In studies with red sea bream, the elimination half-life of R-(+)-flumequine was found to be 11.2 hours, which is shorter than the 12.4-hour half-life observed for S-(-)-flumequine. nih.gov This indicates that the R-(+)-enantiomer is cleared from the plasma more rapidly than the S-(-)-enantiomer, a key finding that impacts the duration of action and potential for accumulation of each form. nih.gov This differential clearance is a hallmark of stereoselective pharmacokinetics. nih.gov

Pharmacokinetic Parameters of Flumequine Enantiomers in Red Sea Bream
EnantiomerHalf-Life (t½)ObservationSource
(R)-(+)-Flumequine11.2 hoursFaster elimination from plasma. nih.gov
(S)-(-)-Flumequine12.4 hoursSlower elimination, leading to higher plasma concentrations over time. nih.gov

Influence of Stereochemistry on Plasma Protein Binding and Tissue Penetration

Stereochemistry significantly influences how drugs bind to plasma proteins like human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP). nih.govsemanticscholar.org This binding is typically reversible and stereoselective, meaning one enantiomer may bind more strongly than the other. nih.govnih.gov The degree of plasma protein binding (PPB) is a critical determinant of a drug's pharmacokinetic profile because it limits the amount of free drug available for distribution into tissues, metabolic conversion, and renal excretion. nih.gov For some chiral drugs, differences in PPB can lead to a two-fold variation in the unbound, active fraction between enantiomers. nih.gov

While fluoroquinolones as a class are noted for having relatively low plasma protein binding, which contributes to their excellent tissue distribution, stereoselective binding can still affect the disposition of chiral members like flumequine. scispace.com Although specific data on the differential PPB of (R)- and (S)-flumequine are not extensively detailed, the established principles of chiral pharmacology suggest that such differences likely exist and would contribute to the observed variations in their pharmacokinetics. nih.govsemanticscholar.org

PK/PD Modeling and Simulation for Chiral Antimicrobials

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used to describe and predict the time course of drug effects, helping to optimize dosing regimens to maximize efficacy and minimize the development of resistance. nih.govfrontiersin.org For chiral antimicrobials, these models must account for the unique disposition of each enantiomer.

The development of robust PK/PD models for chiral drugs relies on the integration of data from multiple sources. nih.govmdpi.com In vitro data, such as the minimum inhibitory concentration (MIC) for each enantiomer against specific pathogens, are combined with in vivo pharmacokinetic data, which include the absorption, distribution, metabolism, and excretion profiles of each enantiomer. nih.govnih.gov For flumequine, this would involve using the observed higher antibacterial potency of the (S)-enantiomer along with the in vivo findings that the (R)-enantiomer is cleared more rapidly. nih.gov Mathematical models and computer-based tools like Monte Carlo simulations can then be used to predict the plasma and tissue concentration profiles of both (R)- and (S)-flumequine over time. nih.gov

The ultimate goal of PK/PD modeling is to ensure that drug concentrations at the site of infection are sufficient to achieve the desired therapeutic outcome. frontiersin.org Since the S-(-)-enantiomer of flumequine exhibits greater antibacterial activity, therapeutic strategies should focus on optimizing its concentration where it is needed most. PK/PD models can simulate how different dosing strategies would affect the concentration of the (S)-enantiomer at the infection site. By considering the stereoselective pharmacokinetics—such as the faster clearance of the (R)-enantiomer and the potentially different tissue penetration of each form—these models can help define a dosing regimen that maintains the concentration of the more potent S-enantiomer above the target MIC for an optimal duration, thereby maximizing its bactericidal effect. nih.gov

Mechanisms of Antimicrobial Resistance to R Flumequine

Target Enzyme Mutations and Enantiomer-Specific Resistance

The primary mechanism of resistance to quinolones involves mutations within the Quinolone Resistance-Determining Region (QRDR) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). biorxiv.orgnih.gov These mutations alter the drug-binding site on the enzymes, reducing the affinity of (R)-Flumequine and rendering it less effective.

Research has demonstrated that exposure of Escherichia coli to flumequine (B1672881) can lead to specific mutations in the gyrA gene, such as S83L and D87G. biorxiv.org Notably, these are the same mutations observed with exposure to enrofloxacin, a fluoroquinolone, highlighting a common resistance pathway. biorxiv.org While information specifically detailing enantiomer-specific resistance due to target enzyme mutations for this compound is limited, the levorotatory (S)-isomer of ofloxacin (B1677185) is known to be significantly more potent than the (R)-isomer, suggesting that stereochemistry can play a crucial role in the interaction with target enzymes. ucl.ac.bemdpi.com Studies on other chiral fluoroquinolones have shown that the S-enantiomer can be 2 to 3 times more effective against certain bacteria than the R-enantiomer, further supporting the concept of enantiomer-specific interactions at the target site.

Table 1: Common Mutations Associated with Quinolone Resistance

GeneCommon Mutation SitesConsequence
gyrAS83L, D87GReduced binding affinity of quinolones to DNA gyrase. biorxiv.org
gyrBD426N, L447EAltered DNA gyrase conformation, leading to decreased drug efficacy. mdpi.com
parCAmino acids 63-102Reduced binding affinity of quinolones to topoisomerase IV. mdpi.com
parEAmino acids 420-441Altered topoisomerase IV conformation, impacting drug interaction. mdpi.com

Efflux Pump Systems and Chiral Substrate Specificity

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-toxic levels. mo.gov The upregulation of these pumps is a significant mechanism of resistance to quinolones. biorxiv.org Several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) family, are known to contribute to multidrug resistance in Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govnih.gov

The substrate specificity of these pumps can be broad, and some have been shown to transport flumequine. nih.govmdpi.com For instance, the OqxAB efflux pump has a wide substrate range that includes flumequine. mdpi.com While direct studies on the chiral substrate specificity of efflux pumps for this compound are not extensively documented, the concept of stereoselective transport by efflux pumps has been established for other chiral drugs. The physical and chemical properties of a drug, including its stereochemistry, can influence its recognition and transport by these pumps. plos.org The faster degradation of R-(+)-Flumequine compared to the S-enantiomer in some environments suggests potential stereoselective processes, which could include differential recognition by microbial efflux systems.

Plasmid-Mediated Resistance Mechanisms and Stereochemical Implications

Bacteria can acquire resistance to quinolones through the horizontal transfer of resistance genes carried on plasmids. wikipedia.org These plasmid-mediated quinolone resistance (PMQR) mechanisms include:

Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from quinolone inhibition. nih.gov

AAC(6')-Ib-cr: This is a variant of an aminoglycoside acetyltransferase that can also modify and inactivate certain fluoroquinolones. nih.gov

Efflux pumps: Plasmids can carry genes for efflux pumps, such as QepA and OqxAB, which actively remove quinolones from the cell. nih.govmdpi.com

The prevalence of PMQR genes like qnrA, qnrB, and qnrS is a growing concern. scientificarchives.com While these mechanisms confer resistance to quinolones in general, their specific stereochemical implications for this compound are not well-defined in the current literature. However, since these mechanisms act on the drug molecule or its target, it is plausible that stereochemistry could influence the efficiency of these resistance strategies. For example, the binding affinity of a Qnr protein to the DNA-gyrase complex might be affected by the enantiomeric form of the quinolone attempting to bind.

Table 2: Plasmid-Mediated Quinolone Resistance Mechanisms

MechanismGene(s)Function
Target ProtectionqnrA, qnrB, qnrSProtect DNA gyrase and topoisomerase IV from quinolone binding. nih.gov
Enzymatic Modificationaac(6')-Ib-crAcetylates and inactivates certain fluoroquinolones. nih.gov
EffluxqepA, oqxABEncode for efflux pumps that expel quinolones from the bacterial cell. nih.govmdpi.com

Development and Evolution of Resistance in Bacterial Populations Exposed to this compound

The development of resistance to this compound in bacterial populations is a process of natural selection. mo.gov Exposure to the antibiotic, even at sub-inhibitory concentrations, creates a selective pressure that favors the survival and proliferation of resistant mutants. researchgate.net This can lead to a rapid increase in the proportion of resistant bacteria within a population. biorxiv.org

Studies have shown that even low concentrations of flumequine can select for resistance in E. coli. researchgate.net The evolutionary pathway to high-level resistance often involves a stepwise accumulation of mutations. For instance, an initial mutation in an efflux pump regulator may lead to low-level resistance, which then allows the bacteria to survive in the presence of the antibiotic long enough for a second, high-level resistance mutation to occur in a target enzyme gene. ucl.ac.be The continuous use of flumequine in veterinary medicine and aquaculture creates a persistent selective pressure that drives the evolution and dissemination of these resistance mechanisms. nih.govmdpi.com

Cross-Resistance Profiles with Other Fluoroquinolones and Chiral Analogs

A significant concern with the development of resistance to this compound is the high potential for cross-resistance to other fluoroquinolones. researchgate.net This is because many of the resistance mechanisms are not specific to a single quinolone. For example, the gyrA mutations selected by flumequine are identical to those selected by enrofloxacin, conferring resistance to both drugs. biorxiv.org Similarly, broad-spectrum efflux pumps can expel multiple types of fluoroquinolones, leading to a multidrug-resistant phenotype. mdpi.com

The development of resistance to one fluoroquinolone can therefore reduce the efficacy of other drugs in the same class, including those critically important in human medicine like ciprofloxacin (B1669076) and levofloxacin. biorxiv.org While specific data on cross-resistance between this compound and other chiral fluoroquinolone analogs is scarce, the shared mechanisms of action and resistance suggest that cross-resistance is highly likely. The structural similarities between different generations of fluoroquinolones mean that a resistance mechanism targeting a conserved feature of the molecule will likely affect a broad range of these antibiotics. nih.gov

Advanced Analytical Methodologies for R Flumequine and Its Chiral Metabolites

Chiral Separation Techniques for Enantiomeric Profiling

Chiral separation is crucial for understanding the distinct biological activities and environmental fates of (R)-Flumequine and its corresponding (S)-enantiomer. Flumequine (B1672881) possesses a single chiral center at the C5 position, resulting in two enantiomers: (R)-(+)-Flumequine and (S)-(−)-Flumequine. The primary metabolite, 7-hydroxyflumequine (B1201886), has two chiral centers, leading to four possible enantiomers, which adds complexity to its analysis.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for the enantioseparation of flumequine. Polysaccharide-based CSPs are widely used due to their excellent chiral recognition capabilities.

Several studies have demonstrated the successful separation of flumequine enantiomers using various polysaccharide-based columns. For instance, a Chiralpak IC column under reversed-phase conditions has been effectively used. scilit.comnih.gov Other research has shown that columns such as Chiralcel® OZ-3, Chiralcel® OD-H, and Chiralpak® IA can provide high resolution for flumequine enantiomers. oup.com Specifically, the Chiralcel® OD-H column yielded a remarkable resolution (Rs = 19.82) and selectivity (α = 6.6). oup.com The Lux 5µm Cellulose-2 column has also been employed, achieving a resolution of 2.01 for the enantiomers.

The choice of mobile phase and additives is critical for optimizing separation. For example, a mobile phase of acetonitrile (B52724) with 0.04% triethylamine (B128534) and 0.05% acetic acid has been shown to resolve the enantiomers in under 6 minutes. researchgate.net The composition of the mobile phase, including the use of additives like acetic acid, formic acid, or amines, can significantly impact peak shape and resolution. oup.comnih.gov

Table 1: HPLC Conditions for this compound Enantioseparation

Chiral Stationary PhaseMobile PhaseResolution (Rs)Selectivity (α)Reference
Chiralpak ICReversed-phase conditionsNot SpecifiedNot Specified scilit.comnih.gov
CHIRALCEL OJ-RHAcetonitrile / 0.1% formic acid / 1 mM ammonium (B1175870) acetateNot SpecifiedNot Specified nih.gov
Lux 5µm Cellulose-20.2% acetic acid/acetonitrile (50:50 v/v)2.01Not Specified
Chiralcel® OD-HHexane–ethanol mixture with 1% ethylamine19.826.6 oup.com
Chiralpak® IANot Specified23.504.59 oup.com
Chiralcel® OZ-3Acetonitrile, 0.04% triethylamine, 0.05% AcOH4.70Not Specified researchgate.net

Chiral Ligand-Exchange Chromatography

Chiral Ligand-Exchange Chromatography (CLEC) is another effective technique for the enantioseparation of chiral compounds, particularly those with chelating properties like amino acids. researchgate.nete3s-conferences.org In CLEC, a chiral selector, typically an amino acid or its derivative, is either immobilized on the stationary phase or added to the mobile phase along with a metal ion, commonly Cu(II). researchgate.nete3s-conferences.org This forms diastereomeric ternary complexes with the enantiomers of the analyte, which can then be separated based on their differing stabilities. e3s-conferences.org

While direct applications of CLEC specifically for this compound are not extensively detailed in the provided search results, the technique has been successfully applied to other quinolones like ofloxacin (B1677185). researchgate.net For ofloxacin, a mobile phase containing L-isoleucine as the chiral selector and copper(II) sulfate (B86663) was used to achieve enantioseparation on a C18 column. researchgate.net This suggests that a similar approach could be developed for the enantiomeric resolution of this compound.

Capillary Electrophoresis for Enantiomeric Resolution

Capillary Electrophoresis (CE) offers a high-efficiency alternative for chiral separations, requiring minimal sample and reagent volumes. openaccessjournals.com Enantiomeric resolution in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). openaccessjournals.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose due to their ability to form inclusion complexes with analytes. researchgate.netdiva-portal.org

For fluoroquinolones, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be an effective chiral selector. researchgate.net The separation is influenced by several factors, including the concentration of the chiral selector, the pH of the BGE, and the applied voltage. researchgate.net For instance, the enantiomers of ofloxacin have been successfully separated using a buffer containing 70 mM phosphate (B84403) and 40 mM HP-β-CD at a pH of 2.16. researchgate.net Although a specific method for this compound is not detailed, the successful application of CE with cyclodextrins for other fluoroquinolones indicates its potential for the chiral resolution of this compound. nih.gov

Mass Spectrometry (MS)-Based Quantitative and Confirmatory Analysis

Mass spectrometry, particularly when coupled with liquid chromatography, provides the high sensitivity and selectivity required for the quantitative and confirmatory analysis of this compound and its metabolites in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful tool for the trace analysis of this compound enantiomers. scilit.comresearcher.life This technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Methods have been developed for the determination of flumequine enantiomers in various food matrices like milk, yogurt, chicken, beef, eggs, and honey. scilit.comnih.gov

These methods typically involve a sample extraction and clean-up step, followed by chiral LC separation and detection by MS/MS. scilit.com For instance, a method using a Chiralpak IC column and LC-MS/MS detection achieved limits of detection (LOD) and quantification (LOQ) for flumequine enantiomers in the ranges of 0.015–0.024 ng/g and 0.045–0.063 ng/g, respectively, in food matrices. scilit.comnih.gov In rat plasma, an ultra-fast liquid chromatography (UFLC)-MS/MS method demonstrated a linear range of 0.5–500 ng/mL with a lower limit of quantification of 0.5 ng/mL for both enantiomers. nih.govresearchgate.net The detection is often performed in positive ion mode using selected ion monitoring. nih.gov

Table 2: LC-MS/MS Method Performance for Flumequine Enantiomers

MatrixLinear RangeLODLOQReference
Food Matrices (milk, yogurt, chicken, etc.)0.125–12.5 ng/g0.015–0.024 ng/g0.045–0.063 ng/g scilit.comnih.gov
Rat Plasma0.5–500 ng/mLNot Specified0.5 ng/mL nih.govresearchgate.net
Water1.0–200.0 µg/L2.5 µg/L8.0 µg/L nih.govresearchgate.net
Sediment1.0–200.0 µg/L5.0 µg/kg15.0 µg/kg nih.govresearchgate.net

Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight (UPLC/QqTOF) for Comprehensive Profiling

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/QqTOF) offers high resolution and accurate mass measurement, making it ideal for the comprehensive profiling and identification of metabolites. mdpi.comresearchgate.net This technique has been successfully applied to the simultaneous analysis of flumequine enantiomers and its metabolite, 7-hydroxyflumequine, in environmental samples like water and sediment. nih.govresearchgate.net

The high mass accuracy of QqTOF-MS allows for the confident identification of compounds by comparing the measured mass to the theoretical mass. nih.gov For example, in the analysis of flumequine, the margin of error between the measured and calculated masses was found to be between -0.2 and 0 mDa, indicating excellent accuracy. nih.gov UPLC/QqTOF-MS provides full-scan data, which enables retrospective analysis for other potential compounds of interest. researchgate.net This comprehensive profiling is particularly useful for studying the environmental fate and transformation of this compound and identifying its various degradation products. nih.gov

Development and Validation of Bioanalytical Methods for Chiral Detection

The development and validation of bioanalytical methods for the chiral detection of this compound and its metabolites are fundamental for pharmacokinetic and toxicological studies. These methods must be able to accurately and precisely quantify individual enantiomers in complex biological matrices.

High-performance liquid chromatography (HPLC) coupled with various detectors is the cornerstone of chiral bioanalysis. mdpi.com The choice of chiral stationary phase (CSP) is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and robust chiral recognition capabilities. researchgate.net For instance, a Chiralpak IC column has been successfully used for the enantioseparation of flumequine enantiomers under reversed-phase conditions. nih.gov

Method validation ensures the reliability of the bioanalytical data. Key validation parameters, as outlined by regulatory bodies like the FDA, include selectivity, specificity, linearity, accuracy, precision, recovery, and stability. fda.gov

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from other components in the sample, including its enantiomer and potential metabolites. fda.gov

Linearity: A linear relationship between the concentration of the analyte and the instrumental response should be established over a defined range. For flumequine enantiomers, good linearity (R² > 0.9913) has been demonstrated in various food matrices over a concentration range of 0.125 to 12.5 ng/g. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, the precision should not exceed 15% (20% at the lower limit of quantification), and the accuracy should be within 85-115% (80-120% at the LLOQ). ijbpas.com In the analysis of flumequine enantiomers, average recoveries have been reported to range from 82.3% to 110.5%, with relative standard deviations below 11.7%. nih.gov

Recovery: The efficiency of the extraction process is determined by the recovery of the analyte from the matrix.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., bench-top, freeze-thaw, long-term) must be assessed to ensure the integrity of the samples. fda.gov

Table 1: Validation Parameters for Chiral Bioanalytical Methods

Parameter Description Typical Acceptance Criteria
Selectivity/Specificity Ability to differentiate and quantify the analyte from other components. No significant interference at the retention time of the analyte and internal standard.
Linearity Establishes a proportional relationship between concentration and response. Correlation coefficient (r²) > 0.99.
Accuracy Closeness of measured value to the true value. Within ±15% of the nominal concentration (±20% at LLOQ).
Precision Degree of scatter between a series of measurements. Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Recovery Efficiency of analyte extraction from the matrix. Consistent, precise, and reproducible.
Stability Analyte stability under various conditions (freeze-thaw, bench-top, long-term). Within acceptable accuracy and precision limits.

Methodological Approaches for Environmental Sample Analysis of this compound

The presence of this compound and its metabolites in the environment, primarily due to their use in veterinary medicine, raises concerns about their potential impact. us.es Therefore, sensitive and reliable analytical methods are required for their detection and quantification in various environmental matrices, such as water and sediment. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for environmental analysis due to its high sensitivity and selectivity. nih.gov Online solid-phase extraction (SPE) coupled with chiral LC-MS/MS allows for automated sample preparation and analysis, reducing analysis time and improving throughput. us.es

Sample preparation is a critical step in environmental analysis to remove interferences and concentrate the target analytes. uc.pt For water samples, SPE is commonly used. nih.gov For solid matrices like sediment, extraction is typically performed using a mixture of organic solvents and buffer solutions, followed by a clean-up step. researchgate.netnih.gov For instance, a method for analyzing flumequine enantiomers in sediment involved extraction with acetonitrile and an EDTA-Mcllvaine buffer solution, followed by clean-up with Cleanert PEP solid-phase extraction cartridges. researchgate.netnih.gov

The primary metabolite of flumequine, 7-hydroxyflumequine, possesses two chiral centers, leading to four possible enantiomers, which further complicates the analysis. researchgate.net The separation of these multiple enantiomers requires highly specialized chiral columns. For example, a Lux Cellulose-2 column has been used for the separation of flumequine enantiomers, while a Lux Cellulose-4 column was required for the baseline separation of 7-hydroxyflumequine enantiomers. researchgate.net

Method validation for environmental samples involves determining parameters such as linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision. researchgate.net

Linearity: For flumequine enantiomers and 7-hydroxyflumequine, linear calibration curves have been achieved in the range of 1.0 to 200.0 µg/L. researchgate.netnih.gov

LODs and LOQs: The LODs for flumequine enantiomers have been reported to be as low as 2.5 µg/L in water and 5.0 µg/kg in sediment, with LOQs of 8.0 µg/L and 15.0 µg/kg, respectively. researchgate.netnih.gov For 7-hydroxyflumequine, LODs were 3.2 µg/L in water and 7.0 µg/kg in sediment. researchgate.netnih.gov

Accuracy and Precision: In the analysis of environmental samples, mean recoveries for flumequine enantiomers have been reported to be between 69.9% and 84.6%, with relative standard deviations (RSDs) of 13.1% or less. researchgate.netnih.gov

Table 2: Performance Data for Environmental Analysis of Flumequine Enantiomers

Matrix Analytical Technique Extraction Method LOD LOQ Recovery RSD (%)
Water Chiral HPLC-Q-TOF/MS SPE 2.5 µg/L researchgate.netnih.gov 8.0 µg/L researchgate.netnih.gov 69.9-84.6% researchgate.netnih.gov ≤ 13.1 researchgate.netnih.gov
Sediment Chiral HPLC-Q-TOF/MS Solvent Extraction & SPE 5.0 µg/kg researchgate.netnih.gov 15.0 µg/kg researchgate.netnih.gov 69.9-84.6% researchgate.netnih.gov ≤ 13.1 researchgate.netnih.gov

Environmental Fate and Ecotoxicological Implications of R Flumequine Enantiomers

Occurrence and Distribution of Chiral Fluoroquinolones in Environmental Compartments

Chiral fluoroquinolones, including flumequine (B1672881), are introduced into the environment primarily through wastewater treatment plant effluents, as these facilities are not specifically designed to eliminate such micropollutants. mdpi.com Consequently, these compounds are detected in various environmental matrices, including surface water, groundwater, soil, and sediments. mdpi.comscielo.brswdzgcdz.com

Concentrations of fluoroquinolones in aquatic environments typically range from nanograms per liter (ng/L) to micrograms per liter (µg/L). scielo.brmdpi.com For instance, ciprofloxacin (B1669076) and norfloxacin (B1679917) have been detected in the range of 45-568 ng/L and 36-367 ng/L, respectively, in Swiss wastewater treatment plants and receiving rivers. scielo.br Higher concentrations have been reported in close proximity to pharmaceutical manufacturing facilities and in regions with intensive aquaculture. mdpi.com In freshwater environments, flumequine has been found in sediments at concentrations of a few milligrams per kilogram (mg/kg). mdpi.com

The distribution of chiral fluoroquinolones is influenced by their physicochemical properties and interactions with environmental components. swdzgcdz.com For example, the solubility and octanol-water partition coefficient (log K_ow) can differ significantly between enantiomers, affecting their mobility and partitioning between water and soil or sediment. swdzgcdz.com

Table 1: Environmental Concentrations of Selected Fluoroquinolones

FluoroquinoloneEnvironmental MatrixConcentration RangeLocation
CiprofloxacinDomestic Sewage (Switzerland)249-405 ng/L scielo.br
NorfloxacinDomestic Sewage (Switzerland)45-120 ng/L scielo.br
CiprofloxacinWastewater (Switzerland)45-568 ng/L scielo.br
NorfloxacinWastewater (Switzerland)36-367 ng/L scielo.br
CiprofloxacinSurface Streams (USA)Median: 0.02 µg/L scielo.br
NorfloxacinSurface Streams (USA)Median: 0.12 µg/L scielo.br
FlumequineSoil6.9 µg/g researchgate.net
FlumequineAquatic Media2.5-50 ng/L researchgate.net

Stereoselective Degradation Pathways in the Environment

The degradation of flumequine in the environment can occur through biotic and abiotic pathways, often exhibiting stereoselectivity, where one enantiomer degrades at a different rate than the other.

Biotransformation and Biodegradation of Enantiomers

Microorganisms play a crucial role in the stereoselective degradation of flumequine. nih.gov Studies have shown that in non-sterilized sediments, the degradation of flumequine is enantioselective, with the (R)-(+)-flumequine enantiomer being preferentially degraded. nih.govresearchgate.net This suggests that microbial activity is a primary driver of the differential degradation rates of the enantiomers. nih.govresearchgate.net The main metabolites identified in sediment are decarboxylated and dihydroxylated products. nih.gov

The fungus Cunninghamella elegans is known to biotransform flumequine into diastereomers of 7-hydroxyflumequine (B1201886), a reaction likely catalyzed by cytochrome P450 enzymes. ucd.ie Similarly, various ligninolytic fungi, such as Irpex lacteus, Dichomitus squalens, and Trametes versicolor, have demonstrated high efficiency in transforming flumequine, with over 90% removal within a few days. acs.orgresearchgate.net These fungi produce common metabolites like 7-hydroxy-flumequine and flumequine ethyl ester. acs.org

Abiotic Degradation Processes

Abiotic degradation of flumequine can occur through processes like photolysis and advanced oxidation processes. nih.govscielo.br Flumequine contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov In water, flumequine has been observed to photodegrade by 96% in 9 days. nih.gov

Advanced Photocatalytic Degradation Studies

Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis using titanium dioxide (TiO₂), have been shown to be effective in degrading flumequine. scispace.commdpi.comnih.gov In one study, over 90% of flumequine was degraded within 2.5 hours under optimal conditions in a pilot-scale reactor with immobilized TiO₂. scispace.commdpi.com The addition of hydrogen peroxide (H₂O₂) can further enhance the photocatalytic activity, increasing the degradation to 97% under the same conditions. scispace.commdpi.com The mineralization of flumequine, the conversion of the organic compound to inorganic substances like CO₂ and water, has been observed to reach around 50% with this method. scispace.commdpi.com

Other AOPs, such as those based on sulfate (B86663) radicals, have also been investigated. capes.gov.brresearchgate.net The UV/peroxodisulfate (PDS) process has been identified as a potential method for removing flumequine. researchgate.net The degradation of flumequine can also be achieved using UV irradiation in combination with trichloroisocyanuric acid (TCCA), which generates hydroxyl and chlorine monoxide radicals. nih.gov

Influence of Environmental Factors on Degradation Kinetics

Several environmental factors can influence the rate of flumequine degradation.

pH: The pH of the medium significantly affects degradation kinetics. For instance, in photocatalytic degradation using TiO₂, the initial degradation rate of flumequine decreases as the pH increases from 4.92 to 9.03. eeer.org In another study involving UV/TCCA, optimal flumequine removal (95.4%) was observed at pH 5, while the efficiency was minimal (32.5%) at pH 11. nih.gov

Light Intensity: In photocatalysis, higher light intensity leads to a faster degradation rate of flumequine. scispace.commdpi.com This is because increased light intensity generates more electron-hole pairs on the surface of the photocatalyst, enhancing the degradation efficiency. mdpi.com

Inorganic Ions and Dissolved Organic Matter: The presence of certain inorganic ions and dissolved organic matter can affect degradation rates. For example, bicarbonate ions (HCO₃⁻) have been shown to have a notable inhibitory effect on the degradation of flumequine by sulfate radicals. capes.gov.brresearchgate.net

Table 2: Factors Influencing Flumequine Degradation

FactorProcessObservation
pHPhotocatalysis (TiO₂)Degradation rate decreases with increasing pH (4.92 to 9.03). eeer.org
pHUV/TCCAOptimal removal at pH 5, minimal at pH 11. nih.gov
Light IntensityPhotocatalysisDegradation kinetics are faster with increasing light intensity. mdpi.com
Bicarbonate IonsSulfate Radical AOPInhibitory effect on degradation. capes.gov.brresearchgate.net

Chiral Sorption and Migration Behavior in Soil and Sediments

The interaction of flumequine enantiomers with soil and sediment particles is a critical aspect of their environmental fate, influencing their mobility and bioavailability. nih.gov

Studies have revealed stereoselective differences in the adsorption of flumequine enantiomers in sediment samples. nih.govresearchgate.net The adsorption capacity of the individual enantiomers, S-(-)-flumequine and R-(+)-flumequine, has been found to be higher than that of the racemic mixture. nih.govresearchgate.net This suggests that the enantiomers may interact differently with the sorption sites in the sediment.

The pH of the sediment is a key factor determining the adsorption capacity. nih.govresearchgate.net The organic matter content of sediments also plays an important role in the degradation behavior and enantioselectivity. nih.govnih.gov In addition to adsorption, the transformation of flumequine enantiomers in water-sediment systems also exhibits enantioselective behavior, with (R)-(+)-flumequine being preferentially transformed. nih.govresearchgate.net Manganese oxides commonly present in soils are also expected to play a significant role in the abiotic degradation of fluoroquinolones. scielo.br

Adsorption to Mineral Surfaces and Microplastics: Enantiomeric Differences

The transport and bioavailability of (R)-Flumequine in aquatic environments are significantly influenced by its adsorption to solid matrices such as mineral surfaces and, increasingly, microplastics.

Mineral Surfaces: Research demonstrates that the adsorption of flumequine to sediment, a complex matrix of minerals and organic matter, is an enantioselective process. researchgate.netnih.gov Studies on different sediment types have revealed that both the (R)-(+)-Flumequine and (S)-(-)-Flumequine enantiomers tend to have a higher adsorption capacity than the racemic mixture (Rac-FLU). nih.govnih.gov The stereoselectivity of adsorption is dependent on the physicochemical properties of the sediment, particularly pH. nih.gov

For instance, in one study, the adsorption dynamics varied over time and between sediment types. In a sediment with a pH of 6.8, (R)-(+)-Flumequine was observed to adsorb more rapidly than its S-counterpart within the initial five days. nih.gov Conversely, in a more alkaline sediment with a pH of 8.1, (S)-(-)-Flumequine showed faster adsorption after the five-day mark. nih.gov In a third sediment type (pH 7.5), a significant difference was noted where (R)-(+)-Flumequine adsorbed more quickly than (S)-(-)-Flumequine after five days. nih.gov This highlights that environmental conditions can cause the selective enrichment of one enantiomer in the solid phase, altering the enantiomeric ratio in the water column. nih.gov The strong binding to iron oxides like goethite is primarily driven by the carboxylate and carbonyl groups of the flumequine molecule. nih.gov

Enantioselective Adsorption of Flumequine in Different Sediments
Sediment Type (pH)ObservationReference
Sediment 1 (pH 6.8)Initial faster adsorption of R-(+)-FLU, followed by faster adsorption of S-(-)-FLU after 5 days. nih.gov
Sediment 2 (pH 8.1)No significant enantioselectivity observed. nih.gov
Sediment 3 (pH 7.5)R-(+)-FLU adsorbed faster than S-(-)-FLU after 5 days. nih.gov

Microplastics: While microplastics are recognized as vectors for transporting organic pollutants, specific research on the enantioselective adsorption of this compound onto microplastic surfaces is currently limited. nih.gov General studies on pollutant-microplastic interactions show that sorption is governed by mechanisms such as hydrophobic interactions, hydrogen bonding, and electrostatic forces. nih.gov The physicochemical properties of both the microplastic (e.g., polymer type, surface area, charge) and the surrounding water (e.g., pH, salinity, presence of organic matter) influence the degree of adsorption. frontiersin.org Given that flumequine's speciation is pH-dependent, its interaction with charged microplastic surfaces is expected to be complex, but direct experimental data on enantiomeric differences in this context remains a knowledge gap. nih.gov

Role of Natural Organic Matter in Stereoselective Sorption

Natural organic matter (NOM), such as humic and fulvic acids, is a ubiquitous component of soil and aquatic systems that significantly affects the fate of antibiotics. The interaction between flumequine and NOM is a key factor in its environmental behavior. nih.gov Studies have shown that dissolved humic acid (DHA) can either increase or decrease the sorption of flumequine to mineral surfaces like kaolinite, depending on the system's pH. nih.gov

At acidic pH, DHA and flumequine can co-precipitate, enhancing removal from the aqueous phase. nih.gov At neutral pH, DHA can form aqueous complexes with flumequine, which suppresses its sorption to minerals by keeping it in the dissolved phase. nih.gov Conversely, at a higher pH of 9.5, the flumequine-DHA complex may have a stronger affinity for the mineral surface than flumequine alone, thereby promoting sorption. nih.gov

Complexation with Metal Cations in Aquatic Systems and Enantiomeric Stability

Flumequine possesses functional groups—specifically the carbonyl and carboxylic acid oxygens—that enable it to act as a bidentate ligand, forming stable complexes with various metal cations present in aquatic environments. nih.govajol.info This has been demonstrated with a range of metals, including transition metals like copper(II), cobalt(II), and zinc(II), as well as lanthanides such as lanthanum(III) and terbium(III). ajol.inforsc.org

The formation of these metal-flumequine complexes can alter the antibiotic's solubility, transport, and bioavailability. The stability of these complexes is significant, with copper(II) complexes, for example, being particularly strong. mdpi.com

While the formation of metal complexes with racemic flumequine is well-documented, research into the enantioselectivity of this process in environmental systems is still emerging. However, related studies provide strong evidence for the potential of such stereospecificity. For example, enantioselective reactions involving the alkynylation of quinolones have been achieved using copper catalysts paired with chiral ligands. acs.org This demonstrates that a metal cation like copper can participate in a stereoselective process with a quinolone structure. This suggests that this compound and (S)-Flumequine may exhibit different binding affinities and form complexes with slightly different stabilities when interacting with metal cations in the chiral microenvironments found in nature. However, direct quantitative comparisons of the stability constants for this compound-metal and (S)-Flumequine-metal complexes in aquatic systems have not yet been extensively reported.

Ecotoxicological Assessment of this compound Enantiomers on Non-Target Organisms

The ecotoxicological impact of flumequine has been evaluated on various non-target aquatic organisms, with most studies historically using the racemic mixture. acs.org These studies show that flumequine is toxic to a range of organisms across different trophic levels, including bacteria, algae, crustaceans, and aquatic plants. nih.govmdpi.com For example, racemic flumequine has been reported to be genotoxic at concentrations as low as 0.25 mg/L. nih.gov

A significant issue in the risk assessment of chiral pollutants is that enantiomers can exhibit different toxicities, but this is an under-researched area for many compounds, including flumequine. acs.orgresearchgate.net While specific comparative toxicity data for the individual enantiomers of flumequine are scarce, the existing data for the racemate provide a baseline for understanding its potential environmental impact. Transgenerational toxicity has been observed in the crustacean Daphnia magna following exposure to racemic flumequine. mdpi.com

The table below summarizes the ecotoxicity of racemic flumequine on several non-target organisms. The lack of enantiomer-specific data underscores a critical gap in fully assessing the environmental risks posed by this compound. researchgate.net

Ecotoxicological Data for Racemic Flumequine on Non-Target Organisms
OrganismSpeciesEndpointConcentration (mg/L)Reference
BacteriumPseudomonas putidaEC₅₀ (16-h growth inhibition)0.82 nih.gov
Green AlgaPseudokirchneriella subcapitataEC₅₀ (4-d growth inhibition)2.6 nih.gov
Green AlgaScenedesmus vacuolatusEC₅₀3.7 mdpi.com
Aquatic PlantLemna minorEC₅₀ (7-d growth inhibition)3.0 nih.gov
FishPimephales promelasNOEC (7-d survival/growth)10 mdpi.com
VariousEscherichia coli (SOS-chromotest)Genotoxicity0.25 nih.gov

Advanced Research Perspectives on R Flumequine

Computational Chemistry and Molecular Dynamics Simulations of Chiral Systems

The study of chiral molecules like (R)-Flumequine has been significantly advanced by the integration of computational chemistry and molecular dynamics (MD) simulations. These in silico approaches provide profound insights into the stereoselective interactions that are often difficult to discern through experimental methods alone.

Computational models are instrumental in elucidating the chiral recognition mechanisms between enantiomers and their biological targets or chiral selectors. For instance, molecular docking studies have been employed to understand the chiral separation of quinolones. nih.gov These simulations can predict the binding affinities and interaction energies of each enantiomer with a chiral stationary phase in chromatography. nih.govnih.gov It has been observed that hydrogen bonding and π-π interactions are often the primary forces governing chiral separation. nih.gov In the case of some quinolones, modeling studies have indicated that R-enantiomers exhibit stronger interactions with certain chiral selectors, like teicoplanin, compared to their S-enantiomer counterparts. nih.gov

Molecular dynamics simulations offer a dynamic perspective on these interactions, revealing how the conformations of both the chiral molecule and its receptor can adapt over time. rsc.org For example, simulations have shown that even for enantioselective antibodies, the binding cavity can exhibit conformational adaptability, allowing for some degree of cross-reactivity with the distomer. rsc.org This highlights that the flexibility of both the ligand and the receptor is a critical factor in chiral recognition. rsc.org

Recent research has utilized MD simulations to investigate the interaction of flumequine (B1672881) with novel materials like covalent organic frameworks (COFs). These simulations revealed that the flumequine/COF-316 complex had a significantly low average interaction energy, primarily driven by the Lennard-Jones potential arising from strong π-π interactions between the fluoroquinolone and the COF surface. researchgate.net Such computational studies are crucial for designing new materials for applications like drug delivery and removal of antibiotics from the environment. researchgate.net

Furthermore, computational approaches, including Density Functional Theory (DFT) calculations, have been used to determine the absolute configuration of stereoisomers and predict their biological activities. researchgate.net These methods are becoming increasingly vital in the rational design of new chiral drugs and in understanding the mechanisms that underpin their stereospecific actions. mdpi.com

Emerging Challenges and Future Directions in Chiral Antimicrobial Research

The field of chiral antimicrobial research is navigating a landscape of increasing complexity and evolving challenges. While the importance of stereochemistry in drug efficacy and safety is well-established, several hurdles remain in the development and application of single-enantiomer antimicrobial agents. mdpi.comchiralpedia.com

A primary challenge lies in the synthesis and separation of enantiomerically pure compounds, which can be complex and costly. mdpi.com This economic barrier often leads to the continued marketing of racemic mixtures, despite the potential for one enantiomer to be less active or even contribute to side effects. mdpi.com The development of more efficient and scalable enantioselective synthetic and separation methods is therefore a critical area of future research. mdpi.comchiralpedia.com

Another significant challenge is the growing threat of antimicrobial resistance (AMR). researchgate.netdrugtargetreview.com Bacteria can develop resistance mechanisms that may affect chiral and achiral drugs alike, such as efflux pumps that expel a wide range of toxic molecules. nih.gov A terrifying future prospect is the emergence of "mirror" bacteria, which would utilize D-amino acids and L-sugars, rendering most of our current chiral antibiotics, which are designed for natural L-amino acid and D-sugar based life, ineffective. amr.solutions While some achiral antibiotics like quinolones might retain some activity, this scenario underscores the urgent need for novel antimicrobial strategies. amr.solutions

Future research in chiral antimicrobials will likely focus on several key areas:

Targeting Novel Mechanisms: There is a pressing need to move beyond traditional targets like DNA gyrase and explore new bacterial vulnerabilities. patsnap.commdpi.com Antimicrobial peptides (AMPs), for example, represent a promising class of molecules with diverse mechanisms of action. frontiersin.orgnih.gov

Overcoming Resistance: Research into overcoming resistance mechanisms is paramount. This includes the development of adjuvants that inhibit efflux pumps or other resistance factors, as well as designing chiral drugs that are less susceptible to existing resistance mechanisms.

Advanced Drug Delivery Systems: The use of nanotechnology, such as titanate nanotubes, to deliver chiral antibiotics like flumequine is a promising avenue for enhancing efficacy and targeting infections more specifically. researchgate.net

Complex Chirality: Modern drug discovery is encountering molecules with multiple stereocenters or dynamic chirality (e.g., atropisomers), which exponentially increases the complexity of synthesis, characterization, and regulatory approval. chiralpedia.com Developing robust analytical and regulatory frameworks for these complex chiral systems is essential. chiralpedia.com

Personalized Medicine: Understanding the stereoselective metabolism and pharmacokinetics of chiral drugs in individuals could lead to more personalized and effective antimicrobial therapies.

The journey of chiral drug development, from the historical lessons of thalidomide (B1683933) to the current era of enantiopure pharmaceuticals, highlights a continuous drive towards greater safety and efficacy. chiralpedia.comoup.com As we face the growing challenge of AMR and the increasing complexity of new drug candidates, a deep understanding of chirality, supported by advanced computational and analytical tools, will be indispensable in the quest for the next generation of antimicrobial agents. drugtargetreview.comchiralpedia.com

Compound List

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing (R)-Flumequine with high enantiomeric purity?

  • Methodological Answer : Synthesis of this compound requires chiral resolution techniques such as asymmetric synthesis or chromatographic separation (e.g., chiral HPLC). Researchers should validate enantiomeric purity using polarimetry or circular dichroism (CD) spectroscopy. Protocols should align with reproducibility standards, including detailed characterization in supplementary materials (e.g., NMR, HRMS) .

Q. How do researchers differentiate this compound from its enantiomer and other fluoroquinolones in pharmacological studies?

  • Methodological Answer : Comparative analysis involves:

  • Structural differentiation : X-ray crystallography or computational modeling (e.g., DFT calculations) to confirm stereochemistry.
  • Activity profiling : In vitro antimicrobial susceptibility testing (AST) against Gram-negative pathogens, with MIC values compared to racemic Flumequine and other fluoroquinolones (e.g., ciprofloxacin) .

Q. What are the standard protocols for assessing this compound’s antimicrobial efficacy in vitro?

  • Methodological Answer : Follow CLSI or EUCAST guidelines for AST:

Prepare serial dilutions of this compound in Mueller-Hinton broth.

Inoculate with bacterial strains (e.g., E. coli, Campylobacter spp.).

Incubate at 37°C for 18–24 hours.

Determine MICs and compare to control antibiotics. Include triplicate trials to ensure statistical validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s efficacy against antimicrobial-resistant (AMR) pathogens?

  • Methodological Answer : Discrepancies may arise from strain variability or experimental design. To address this:

  • Standardize testing conditions : Control pH, temperature, and inoculum size rigorously.
  • Meta-analysis : Aggregate data from multiple studies using PRISMA guidelines, focusing on AMR gene presence (e.g., gyrA mutations) in tested strains.
  • Mechanistic studies : Use molecular docking to evaluate binding affinity to DNA gyrase variants .

Q. What strategies optimize the enantioselective synthesis of this compound to minimize racemization during scale-up?

  • Methodological Answer :

  • Catalyst selection : Use chiral catalysts (e.g., Cinchona alkaloids) in asymmetric hydrogenation.
  • Process monitoring : Employ inline PAT (Process Analytical Technology) tools like FTIR to detect racemization in real time.
  • Scale-up protocols : Maintain low temperatures (<5°C) and inert atmospheres during crystallization to stabilize the enantiomer .

Q. How should researchers design longitudinal studies to evaluate this compound’s role in accelerating antimicrobial resistance in veterinary settings?

  • Methodological Answer :

Cohort selection : Track livestock treated with this compound versus controls over 12–24 months.

Sampling : Collect fecal/swab samples periodically for whole-genome sequencing of bacterial isolates.

Data analysis : Use bioinformatics tools (e.g., CARD, ResFinder) to identify AMR gene acquisition rates.

  • Ethical considerations : Adhere to FAIR data principles for public repository submissions .

Q. What analytical approaches validate the stability of this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer :

  • Sample preparation : Use protein precipitation (acetonitrile) or SPE for plasma/urine extraction.
  • Stability testing : Conduct forced degradation studies under varied pH, temperature, and light exposure.
  • Quantification : Employ LC-MS/MS with isotopic internal standards (e.g., deuterated Flumequine) to ensure precision (±5% RSD) .

Methodological Considerations

  • Data Integrity : Archive raw datasets (e.g., NMR spectra, MIC values) in repositories like Zenodo or Figshare, adhering to FAIR standards for reproducibility .
  • Literature Review : Use tools like SciFinder or Reaxys to identify gaps in enantiomer-specific pharmacokinetic studies. Prioritize primary literature over reviews to avoid bias .
  • Peer Review : Pre-submission validation via platforms like bioRxiv can mitigate errors in stereochemical assignments or statistical analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.